BenchChemオンラインストアへようこそ!

N-methyl-4-phenylphthalazin-1-amine

Fragment-based drug discovery Ligand efficiency Phthalazinamine

N-Methyl-4-phenylphthalazin-1-amine (CAS 23099-84-5, MW 235.28 g/mol, C₁₅H₁₃N₃) is a heterocyclic small molecule belonging to the 1-amino-4-phenylphthalazine class, characterized by a phthalazine core with a phenyl substituent at the 4-position and a methyl group at the N1 amine. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 37.8 Ų place it within favorable drug-like property space.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B3832766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-phenylphthalazin-1-amine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c1-16-15-13-10-6-5-9-12(13)14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)
InChIKeyYTVCTISLEMPRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-phenylphthalazin-1-amine (CAS 23099-84-5): Core Physicochemical and Structural Baseline for Phthalazinamine-Based Inhibitor Discovery


N-Methyl-4-phenylphthalazin-1-amine (CAS 23099-84-5, MW 235.28 g/mol, C₁₅H₁₃N₃) is a heterocyclic small molecule belonging to the 1-amino-4-phenylphthalazine class, characterized by a phthalazine core with a phenyl substituent at the 4-position and a methyl group at the N1 amine [1]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 37.8 Ų place it within favorable drug-like property space [1]. This compound represents the minimal N-alkyl-substituted member of the 4-phenylphthalazin-1-amine series and is commercially available at 95% purity from specialty chemical suppliers as a research-grade building block .

Why N-Methyl-4-phenylphthalazin-1-amine Cannot Be Interchanged with Other N-Substituted Phthalazinamine Analogs in Research Procurement


The N1 substituent on the 4-phenylphthalazin-1-amine scaffold fundamentally determines target engagement profile, potency, and physicochemical properties across this compound class. Even minor alterations at this position produce large shifts in biological activity: within a single published VEGFR-2 inhibitor series, IC₅₀ values spanned nearly two orders of magnitude (0.14–9.54 µM) depending solely on the nature of the N-substituent [1]. The methyl analog occupies a unique position as the smallest possible N-alkyl derivative, offering minimal steric bulk (2 rotatable bonds), the lowest molecular weight in the series (235.28 g/mol), and a distinct hydrogen-bond donor count (1) relative to bulkier, more lipophilic analogs such as MY-5445 (N-(3-chlorophenyl); MW 331.8; cLogP ~5.1) or vatalanib (MW 346.8; cLogP ~4.2). These property differences preclude direct substitution of one N-substituted analog for another without altering solubility, permeability, and target selectivity profiles [2].

N-Methyl-4-phenylphthalazin-1-amine: Head-to-Head Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight Reduction of 96.5 g/mol vs. MY-5445 Confers Superior Ligand Efficiency Potential for Fragment-Based Screening

N-Methyl-4-phenylphthalazin-1-amine possesses a molecular weight of 235.28 g/mol, which is 96.5 g/mol lower than MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine; MW 331.8 g/mol) and 111.5 g/mol lower than vatalanib (MW 346.8 g/mol) [1][2]. With only 18 heavy atoms versus 25 for MY-5445 and 26 for vatalanib, this compound offers the highest heavy-atom efficiency potential within the phthalazinamine class, making it the preferred starting scaffold for fragment-based and ligand-efficiency-driven optimization campaigns [3].

Fragment-based drug discovery Ligand efficiency Phthalazinamine Scaffold optimization

Reduced Lipophilicity (cLogP 3.1) vs. MY-5445 (cLogP ~5.1) Offers Improved Aqueous Solubility Profile for In Vitro Assay Compatibility

The computed XLogP3 for N-methyl-4-phenylphthalazin-1-amine is 3.1, which is approximately 2.0 log units lower than MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine, estimated cLogP ~5.1 based on the addition of a chlorophenyl group) and approximately 1.1 log units lower than vatalanib (cLogP ~4.2) [1][2]. This reduced lipophilicity, combined with a TPSA of 37.8 Ų and a single hydrogen-bond donor, predicts meaningfully higher aqueous solubility—a critical parameter for achieving reliable concentration-response curves in biochemical and cell-based assays [3].

Lipophilicity Aqueous solubility Assay compatibility Physicochemical profiling

Minimal Rotatable Bond Count (2) vs. Vatalanib (5) and MY-5445 (3) Predicts Reduced Conformational Entropy Penalty upon Target Binding

N-Methyl-4-phenylphthalazin-1-amine contains only 2 rotatable bonds (the N-methyl and the 4-phenyl substituent), compared to 3 for MY-5445, 5 for vatalanib, and 4 for N-(furan-2-ylmethyl)-4-phenylphthalazin-1-amine [1][2]. This lower conformational flexibility predicts a reduced entropic penalty upon target binding, which is a recognized principle in structure-based drug design: each freely rotatable bond costs approximately 0.5–1.5 kcal/mol in conformational entropy upon binding [3].

Conformational restriction Binding entropy Rotatable bonds Ligand preorganization

VEGFR-2 Class-Level SAR Context: N-Methyl Analog Serves as the Minimal Baseline for a Series Spanning IC₅₀ Range 0.08–9.54 µM

In the broader N-substituted-4-phenylphthalazin-1-amine VEGFR-2 inhibitor class, El-Adl et al. (2021) reported IC₅₀ values ranging from 0.14 ± 0.02 to 9.54 ± 0.85 µM for 12 derivatives, with sorafenib reference at 0.10 ± 0.02 µM [1]. Ibrahim et al. (2021) extended the series to 20 derivatives, identifying compound 7f with an IC₅₀ of 0.08 µM—more potent than sorafenib (0.10 µM) [2]. The N-methyl analog represents the minimal substitution baseline within this SAR landscape; any deviation from the methyl group (e.g., benzyl, substituted phenyl, heteroarylalkyl) modulates VEGFR-2 potency across a >100-fold dynamic range. While direct VEGFR-2 IC₅₀ data for the N-methyl compound itself has not been published in peer-reviewed literature, its position as the structural origin of this SAR series makes it an essential comparator for systematic potency optimization studies .

VEGFR-2 inhibition Structure-activity relationship Kinase inhibitor Anticancer

Negligible Alkaline Phosphatase Inhibition (IC₅₀ ≈ 180 µM) Establishes Counterscreen Selectivity Baseline for Target Profiling Panels

In the BindingDB bioactivity repository (Entry BDBM50404871 / CHEMBL165865), N-methyl-4-phenylphthalazin-1-amine was tested against human placental alkaline phosphatase and exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This value indicates essentially no meaningful inhibition (>3 log units above typical drug-like potency thresholds), establishing that the phthalazinamine core does not intrinsically inhibit this widely distributed hydrolase. By contrast, known PDE5 inhibitors within this chemotype (e.g., MY-5445, Ki = 1.3 µM) show target-specific activity that is >138-fold more potent [2]. This negative data point is valuable for constructing selectivity panels: the N-methyl analog can serve as a pharmacologically inert control to confirm that biological activity observed with more elaborate N-substituted derivatives is substituent-driven rather than scaffold-driven [3].

Counterscreen Selectivity profiling Alkaline phosphatase Off-target assessment

N-Methyl-4-phenylphthalazin-1-amine: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Fragment-Based Lead Discovery: Minimal-MW Scaffold for VEGFR-2 and Kinase Inhibitor Programs

With a molecular weight of 235.28 g/mol and only 18 heavy atoms, N-methyl-4-phenylphthalazin-1-amine is the lightest member of the 4-phenylphthalazin-1-amine class, making it ideally suited as a fragment screening hit or an early lead scaffold in VEGFR-2 and related kinase inhibitor programs [1]. Its favorable ligand efficiency metrics (cLogP 3.1, TPSA 37.8 Ų, 2 rotatable bonds) provide substantial headroom for property-guided optimization, a critical advantage over heavier analogs such as vatalanib (MW 346.8) that begin optimization closer to the limits of drug-like chemical space [2].

SAR Baseline Comparator for N-Substituent Optimization in Anticancer Phthalazinamine Series

Published VEGFR-2 inhibitor series based on the N-substituted-4-phenylphthalazin-1-amine scaffold exhibit IC₅₀ values spanning 0.08–9.54 µM, with the N-methyl analog representing the minimal substitution anchor of this SAR continuum [1]. Medicinal chemistry teams procuring this compound gain an essential baseline reference that enables quantitative measurement of potency gains from N-substituent elaboration—a prerequisite for rigorous SAR analysis and rational lead optimization [2].

Selectivity Panel Negative Control: Scaffold-Only Pharmacological Baseline for Kinase and PDE5 Profiling

The compound's negligible alkaline phosphatase inhibition (IC₅₀ ≈ 180 µM) and minimal steric bulk make it a valuable negative control for selectivity profiling panels [1]. When tested alongside active phthalazinamine derivatives such as MY-5445 (PDE5 Ki = 1.3 µM), the N-methyl analog confirms that target engagement is driven by the N-substituent rather than the phthalazine core itself, a critical distinction for accurate hit triage and target deconvolution [2].

Synthetic Building Block for Diversity-Oriented Synthesis of Phthalazinamine Libraries

Commercially available at 95% purity from specialty chemical suppliers, N-methyl-4-phenylphthalazin-1-amine serves as a tractable starting material for diversity-oriented synthesis of N-functionalized phthalazinamine libraries [1]. Its single hydrogen-bond donor (the secondary amine NH) provides a well-defined synthetic handle for alkylation, acylation, or sulfonylation chemistry, enabling systematic exploration of chemical space around the phthalazine core for hit expansion and lead generation campaigns [2].

Quote Request

Request a Quote for N-methyl-4-phenylphthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.